1-(3-bromobenzyl)-1H-indole-3-carbaldehyde 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 174367-69-2
VCID: VC21309505
InChI: InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O
Molecular Formula: C16H12BrNO
Molecular Weight: 314.18 g/mol

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

CAS No.: 174367-69-2

Cat. No.: VC21309505

Molecular Formula: C16H12BrNO

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde - 174367-69-2

Specification

CAS No. 174367-69-2
Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]indole-3-carbaldehyde
Standard InChI InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2
Standard InChI Key PSPUCTNWXJAVAM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O

Introduction

Synthesis and Reaction Pathways

The synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde involves multi-step strategies, often leveraging indole precursors and bromination or coupling reactions. Below is a detailed breakdown of reported methods:

Nucleophilic Substitution and Alkylation

A common approach begins with the alkylation of indole-3-carbaldehyde. For example, reacting indole-3-carbaldehyde with 3-bromobenzyl bromide in the presence of a base (e.g., NaH) and a solvent (e.g., THF) yields the target compound. This method typically proceeds under reflux conditions over 48 hours, achieving yields ranging from 24% to 53% .

Table 1: Representative Reaction Conditions for Synthesis

ReagentBaseSolventTemperatureTimeYield
Indole-3-carbaldehydeNaHTHFReflux48 hrs24–53%
3-Bromobenzyl bromide

Data derived from general indole alkylation protocols .

Challenges and Optimization

The aldehyde group’s sensitivity to oxidation or nucleophilic attack necessitates anhydrous conditions and inert atmospheres. Additionally, the bromobenzyl group’s steric hindrance can reduce reaction efficiency, necessitating prolonged reaction times or catalysts to improve yields. Purification via silica gel chromatography is typically employed to isolate the compound from byproducts .

Physical and Chemical Properties

Molecular Characteristics

PropertyValueSource
Molecular Weight314.18 g/mol
XLogP3 (logP)3.7
Topological Polar SA22 Ų
Rotatable Bonds3
Exact Mass313.01023 Da

The compound’s lipophilicity (XLogP3 = 3.7) suggests moderate membrane permeability, a trait relevant to pharmacological applications. Its polar surface area (22 Ų) indicates limited hydrogen-bonding capacity, influencing solubility in polar solvents .

Applications in Research and Industry

Medicinal Chemistry

1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde serves as a precursor for synthesizing bioactive molecules. Its aldehyde group enables condensation with amines to form Schiff bases, which are explored for antimicrobial and anticancer activity. The bromine atom facilitates cross-coupling reactions to introduce additional functional groups, enhancing target specificity .

Organic Synthesis

The compound’s versatility in cross-coupling reactions makes it valuable for constructing heterocyclic frameworks. For example:

  • Suzuki Coupling: Replacing bromine with aryl or heteroaryl groups to form biaryl systems.

  • Reductive Amination: Converting the aldehyde to a secondary amine for alkaloid synthesis .

Hazard TypeDescription
IrritantMay cause skin/eye irritation
FlammabilityNot classified as flammable
Environmental ImpactData limited; handle with care

Based on general indole derivatives .

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